(2S,4R)-2-苯基哌啶-4-醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

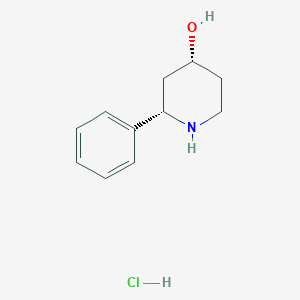

The compound “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The (2S,4R) designation indicates the stereochemistry of the molecule, which can significantly impact its biological activity .

Synthesis Analysis

While specific synthesis methods for “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” were not found, similar compounds often involve reactions such as cyclization, substitution, or addition . For example, the synthesis of the 2S,4R, 2S,4S, and 2R,4S diastereomers of 4-fluoroproline starts with (2S,4R)-4-hydroxyproline and uses a fluoride salt .

Molecular Structure Analysis

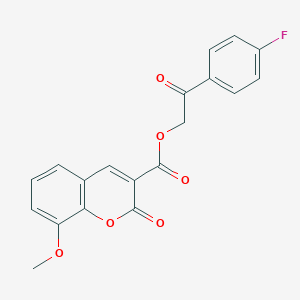

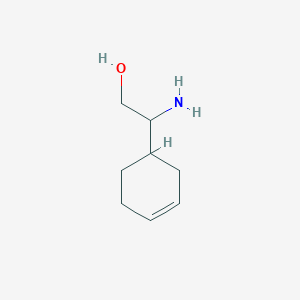

The molecular structure of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would likely include a six-membered piperidine ring with a phenyl group at the 2-position and a hydroxyl group at the 4-position . The stereochemistry at these positions is indicated by the (2S,4R) designation .

Chemical Reactions Analysis

The reactivity of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would depend on its functional groups. Piperidines are often involved in reactions such as substitutions or additions . The hydroxyl group could potentially be involved in reactions such as esterification or etherification .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” would depend on its structure. For example, similar compounds such as (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid have a molecular weight of 133.12 g/mol and are solid at room temperature .

科学研究应用

立体化学和构象分析

- 用于构型分配的光谱分析:非对映异构体 1-烷基和芳基烷基-4-芳基-3-甲基哌啶-4-醇的 PMR 光谱,其中包括类似于 (2S,4R)-2-苯基哌啶-4-醇;盐酸盐的化合物,已用于分配构型和可能的构象,突出了光谱分析在立体化学中的重要性 (Casy,1966)。

- 用于立体化学的碳-13 磁共振:涉及类似的 4-苯基哌啶-4-醇衍生物的碳-13 磁共振的研究已经深入了解了它们的立体化学,证明了该技术在理解此类化合物的结构方面很有用 (Jones 等人,1973)。

生物学特性和西格玛受体相互作用

- 西格玛受体配体:研究表明,4-苯基哌啶-4-醇的衍生物,与 (2S,4R)-2-苯基哌啶-4-醇;盐酸盐密切相关,对西格玛受体亚型显示出高亲和力。这表明在生物背景下探索西格玛受体系统中具有潜在的应用 (Prezzavento 等人,2007)。

抗菌活性

- 抗菌特性:与 (2S,4R)-2-苯基哌啶-4-醇;盐酸盐相关的 1,2,5-三甲基哌啶-4-醇的衍生物已对其抗菌活性进行了研究,表明在开发新的抗菌剂中具有潜在的应用 (Dyusebaeva 等人,2017)。

合成路线和化学转化

- 合成路线:已经开发了与该化合物相关的苯基哌啶-3-醇衍生物的高效合成路线,表明该化合物在合成有机化学中的相关性 (Cochi 等人,2009)。

- 立体化学合成:与 (2S,4R)-2-苯基哌啶-4-醇;盐酸盐密切相关的新的 1-烷基-3-苯甲酰基-4-羟基-4-苯基哌啶的改进立体选择性合成,突出了开发此类化合物的新合成方法的持续研究 (Jaffar & Upton,1996)。

作用机制

安全和危害

未来方向

The future directions for research on “(2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride” could include further investigation into its synthesis, properties, and potential applications. For example, levoketoconazole, the 2S,4R enantiomer of ketoconazole, is being studied for its potential use in treating Cushing’s syndrome .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-2-Phenylpiperidin-4-ol;hydrochloride involves the reduction of a ketone intermediate to form the desired product.", "Starting Materials": [ "Benzaldehyde", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and piperidine to form (±)-2-phenylpiperidine.", "Step 2: Separation of the racemic mixture into its enantiomers using chiral chromatography.", "Step 3: Reduction of the ketone intermediate using sodium borohydride in ethanol to form (2S,4R)-2-phenylpiperidin-4-ol.", "Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid in ethanol.", "Step 5: Neutralization of the solution with sodium hydroxide to obtain the final product as a solid." ] } | |

| 1644667-13-9 | |

分子式 |

C11H16ClNO |

分子量 |

213.70 g/mol |

IUPAC 名称 |

(2R,4S)-2-phenylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m0./s1 |

InChI 键 |

KRAQQCXILLYJFS-VZXYPILPSA-N |

手性 SMILES |

C1CN[C@H](C[C@H]1O)C2=CC=CC=C2.Cl |

SMILES |

C1CNC(CC1O)C2=CC=CC=C2.Cl |

规范 SMILES |

C1CNC(CC1O)C2=CC=CC=C2.Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)

![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)

![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)

![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)